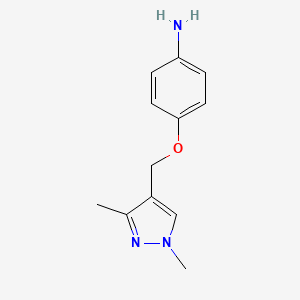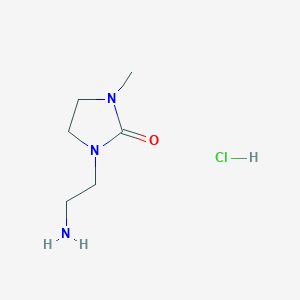![molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4](/img/structure/B2769745.png)
[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260932-05-4 . It has a molecular weight of 235.71 and its IUPAC name is (3-(5-methylpyridin-2-yl)phenyl)methanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.71 . It is a powder at room temperature .Scientific Research Applications
Substance Properties and Reactions
Methanol as a Basic Raw Material : Methanol is a colorless, polar liquid used as a solvent for many inorganic salts due to its polarity. It is highly flammable and toxic, requiring safe handling and explosion protection measures. This highlights the foundational role of methanol in chemical synthesis and safety considerations in its handling, which may relate to derivatives such as "[3-(5-Methylpyridin-2-yl)phenyl]methanol; hydrochloride" (H. Offermanns et al., 2014).
Organocatalysis and Transesterification : Zwitterionic salts, including derivatives from pyridine compounds, act as effective organocatalysts for transesterification reactions. This process is crucial for producing esters and polymers, indicating the potential catalytic applications of pyridine derivatives in organic synthesis (K. Ishihara et al., 2008).
Hydrodechlorination of Pollutants : Catalytic hydrodechlorination of chlorinated compounds, using catalysts intercalated in zirconium phosphate, is performed in methanol. This showcases the role of methanol and its derivatives in environmental remediation by degrading persistent organic pollutants (P. Giannoccaro et al., 2005).
Electrochemical Reactions : Electrolysis in methanol leads to various organic transformations, emphasizing the importance of methanol and its derivatives in facilitating electrochemical reactions for synthesizing organic compounds (A. Takeda et al., 1971).
Methanol as a Hydrogen Source : Methanol serves as both a C1 synthon and a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes, underlining its versatility in organic synthesis and potential applications in energy technologies (Naina Sarki et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZOBOWRZJLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2769676.png)
![4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid](/img/structure/B2769678.png)
![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)


